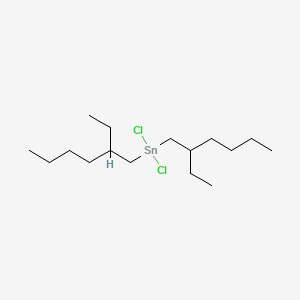

Bis(2-ethylhexyl)tin dichloride

Description

Evolution of Organotin Chemistry and its Academic Significance

The journey of organotin chemistry began in 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. lupinepublishers.comhugendubel.infoorientjchem.org However, the synthesis of the first organotin compounds is often credited to Löwig in 1852. lupinepublishers.com The field saw rapid expansion in the 1900s, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org The discovery of industrial applications for organotin compounds, such as stabilizers for polyvinyl chloride (PVC), biocides, and catalysts, further fueled research and development in this area. lupinepublishers.comresearchgate.net

Academically, organotin chemistry is significant for its exploration of the unique properties of the tin atom, including its ability to expand its coordination number beyond the typical four, leading to hypercoordinated structures. lupinepublishers.comwikipedia.org The study of organotin compounds has also contributed to fundamental understanding in areas like radical chemistry and organic synthesis, with the Stille reaction being a key example of a palladium-catalyzed cross-coupling reaction utilizing organotin reagents. wikipedia.org

Classification and General Research Focus on Diorganotin(IV) Derivatives

Organotin compounds are broadly classified based on the number of organic groups attached to the tin atom, leading to mono-, di-, tri-, and tetraorganotin compounds. gelest.comnih.gov Diorganotin(IV) derivatives, with two organic groups bonded to the tin center, are a major class of these compounds. wikipedia.org Diorganotin(IV) dichlorides, specifically, are organotin halides with the general formula R₂SnCl₂. wikipedia.org These compounds are typically tetrahedral and can form adducts with Lewis bases. wikipedia.org

Research on diorganotin(IV) derivatives is extensive and covers a wide range of topics. tandfonline.comresearchgate.netresearchgate.net A significant focus has been on their application as PVC stabilizers, where they prevent degradation by scavenging hydrogen chloride and reacting with allylic chloride sites in the polymer chain. lupinepublishers.comwikipedia.org Diorganotin compounds are also investigated for their catalytic activity in processes like polyurethane formation and transesterification. wikipedia.org Furthermore, their potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, are areas of active investigation. researchgate.netfrontiersin.orgscialert.net The nature of the organic groups (R) and the other substituents on the tin atom significantly influences the chemical and biological properties of these compounds. lupinepublishers.comrjpbcs.com

Current Research Landscape and Strategic Importance of Bis(2-ethylhexyl)tin Dichloride

Bis(2-ethylhexyl)tin dichloride, with the chemical formula C16H34Cl2Sn, is a specific diorganotin(IV) dichloride where the two organic groups are 2-ethylhexyl moieties. ontosight.aiuni.lu This compound holds strategic importance primarily due to its role in the polymer industry.

Current research and applications of Bis(2-ethylhexyl)tin dichloride are centered on its use as a catalyst and stabilizer in the production of PVC. ontosight.ai It facilitates the polymerization process and protects the final PVC product from degradation caused by heat and light. ontosight.ai Its properties as a catalyst and stabilizer also suggest potential applications in the manufacturing of coatings, adhesives, and sealants. ontosight.ai

The strategic importance of this compound lies in its contribution to the production of a widely used and economically significant polymer. The performance and longevity of PVC products are directly linked to the effectiveness of stabilizers like Bis(2-ethylhexyl)tin dichloride.

Interdisciplinary Research Frontiers Involving Organotin Compounds

The study of organotin compounds, including Bis(2-ethylhexyl)tin dichloride, extends across multiple scientific disciplines.

Materials Science: Organotin compounds are integral to the development of new materials. ontosight.ai They are used to create polymers with specific properties and have been explored for the synthesis of nanoparticles with potential applications in various fields. wikipedia.orgontosight.ai The ability to tune the properties of materials by modifying the organic groups on the tin atom makes them versatile building blocks for materials scientists.

Medicinal Chemistry and Pharmacology: A significant area of interdisciplinary research involves the investigation of the biological activities of organotin compounds. orientjchem.orgontosight.ai Researchers are exploring their potential as anticancer, antifungal, and antibacterial agents. researchgate.netfrontiersin.org The interaction of organotin compounds with biological molecules like proteins and nucleic acids is a key area of study. lupinepublishers.comrjpbcs.com For instance, some diorganotin(IV) compounds have shown promise as antitumor agents. researchgate.netfrontiersin.org

Environmental Science: The widespread use of organotin compounds has led to research on their environmental fate and impact. researchgate.net Some organotins, like tributyltin, are known to be potent environmental toxins. researchgate.net This has prompted research into the development of more environmentally benign organotin compounds and has led to regulatory scrutiny of their use. researchgate.netontosight.ai

The interdisciplinary nature of organotin research highlights the multifaceted importance of this class of compounds, from industrial applications to potential therapeutic uses and environmental considerations.

Properties

CAS No. |

25430-97-1 |

|---|---|

Molecular Formula |

C16H34Cl2Sn |

Molecular Weight |

416.1 g/mol |

IUPAC Name |

dichloro-bis(2-ethylhexyl)stannane |

InChI |

InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

AETSVNICMJFWQY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Ethylhexyl Tin Dichloride

Established Synthetic Pathways for Diorganotin(IV) Dichlorides

The synthesis of diorganotin(IV) dichlorides, the class of compounds to which bis(2-ethylhexyl)tin dichloride belongs, is primarily achieved through direct synthesis routes and exchange reactions.

Direct Synthesis Routes and Reaction Optimization

The direct synthesis of diorganotin dichlorides often involves the reaction of tin metal with an alkyl halide. While this method can be effective, the industrial production of compounds like dibutyltin (B87310) dichloride and dioctyltin (B90728) dichloride is typically achieved through the alkylation of tin tetrachloride (SnCl4) with organoaluminum compounds. lupinepublishers.comlupinepublishers.com This approach is often preferred over the use of Grignard reagents (RMgX) because it allows for partial alkylation, directly yielding the desired dialkyltin dihalides. lupinepublishers.comlupinepublishers.com The reaction with Grignard reagents tends to proceed to full alkylation, producing tetraalkyltin (R4Sn), unless the alkyl group (R) is very bulky. lupinepublishers.comlupinepublishers.com

Reaction optimization is crucial for maximizing yield and purity. Catalysts, such as complexes of alkylphosphines or alkylphosphonium chlorides with tin tetrachloride, have been shown to be effective in the synthesis of dimethyltin (B1205294) dichloride from tin and methyl chloride. google.com

Ligand Exchange Reactions and Transmetallation Approaches

Ligand exchange reactions offer an alternative route to diorganotin(IV) dichlorides. libretexts.org In these reactions, a tin compound with more reactive ligands is treated with a source of the desired organic group. The stability of the resulting complex, often enhanced by the chelate effect when multidentate ligands are involved, drives the reaction forward. libretexts.org

Transmetallation involves the transfer of an organic group from a more electropositive metal to tin. This is exemplified by the use of organoaluminum compounds in the industrial synthesis of alkyltin chlorides from tin tetrachloride. lupinepublishers.comlupinepublishers.com

Specific Synthesis of Bis(2-ethylhexyl)tin Dichloride

While general methods for diorganotin dichlorides are well-established, the specific synthesis of bis(2-ethylhexyl)tin dichloride requires careful consideration of precursors and reaction conditions to achieve high yields and purity.

Precursor Chemistry and Reactant Stoichiometry for Enhanced Yields

The primary precursors for the synthesis of bis(2-ethylhexyl)tin dichloride are a source of tin, typically tin tetrachloride, and a 2-ethylhexyl group donor. The stoichiometry of the reactants is a critical factor in determining the product distribution. For instance, in the synthesis of dialkyltin dichlorides, controlling the molar ratio of the alkylating agent to tin tetrachloride is essential to prevent the formation of mono- and tri-alkylated byproducts.

Influence of Reaction Conditions on Product Purity and Selectivity

The conditions under which the synthesis is performed significantly impact the purity and selectivity of the final product. Temperature, solvent, and reaction time must be carefully controlled. For example, in the direct synthesis of dimethyltin dichloride, the reaction of tin with methyl chloride is carried out at elevated temperatures and pressures. google.com The choice of solvent can also influence the reaction outcome.

Green Chemistry Principles and Sustainable Synthetic Approaches in Organotin Dichloride Production

The production of organotin compounds has raised environmental concerns due to their toxicity and persistence. mlsu.ac.inresearchgate.net Consequently, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. The principles of green chemistry, such as waste prevention and maximizing atom economy, are being applied to organotin chemistry. mlsu.ac.in This includes exploring the use of less hazardous solvents and developing catalytic systems that are more efficient and can be recycled. mlsu.ac.intib-chemicals.com The goal is to minimize the environmental footprint associated with the production of compounds like bis(2-ethylhexyl)tin dichloride. tib-chemicals.com

Interactive Data Table: Properties of Bis(2-ethylhexyl)tin Dichloride

| Property | Value |

| Molecular Formula | C16H34Cl2Sn |

| Compound Name | dichloro-bis(2-ethylhexyl)stannane |

| Monoisotopic Mass | 416.10596 Da |

| Charge | 0 |

| Data sourced from PubChemLite. uni.lu |

Utilization of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents in a variety of chemical transformations due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties. In the context of organotin synthesis, ionic liquids can function as both the reaction medium and the catalyst, potentially leading to enhanced reaction rates and simplified product separation.

While specific research detailing the use of ionic liquids for the direct synthesis of Bis(2-ethylhexyl)tin dichloride is not extensively documented, the principles of ionic liquid catalysis in related organometallic reactions provide a strong basis for their application. For instance, imidazolium-based ionic liquids have been successfully employed as dual solvent-catalysts in esterification reactions, demonstrating their potential to facilitate reactions involving organic and organometallic species. nih.gov The catalytic activity of these ionic liquids is often attributed to their ability to activate reactants and stabilize intermediates.

The application of ionic liquids in Stille cross-coupling reactions, which utilize organotin reagents, has been reported to result in high yields under mild, solvent-free conditions. researchgate.net This highlights the potential of ionic liquids to promote efficient organotin reactions while allowing for the recycling of the tin-containing byproducts. researchgate.net The use of a biphasic system, where the product is immiscible with the ionic liquid phase, can facilitate easy separation and recovery of the catalyst and unreacted starting materials.

Table 1: Representative Examples of Ionic Liquids in Organic Synthesis

| Ionic Liquid System | Reaction Type | Key Advantages |

| Imidazolium-based ILs | Esterification | Dual solvent-catalyst functionality, recyclability. |

| Ionic-liquid-supported tin reagents | Stille Cross-Coupling | High yields, mild conditions, solvent-free, catalyst recyclability. researchgate.net |

It is important to note that the selection of the appropriate ionic liquid is critical, as its composition can significantly influence the reaction outcome.

Development of Recyclable Catalytic Systems for Organotin Synthesis

The development of recyclable catalytic systems is a key focus in green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. In organotin synthesis, where catalysts can be expensive and tin-containing byproducts pose environmental concerns, the ability to recycle the catalyst is highly advantageous.

One approach to creating recyclable systems is the heterogenization of homogeneous catalysts. This can be achieved by immobilizing the catalyst on a solid support, such as activated carbon or polymers. chemicalbook.com For example, novel organotin-PTA (1,3,5-triaza-7-phosphaadamantane) complexes supported on mesoporous carbon materials have been developed as recyclable catalysts for cyanosilylation reactions. chemicalbook.com These supported catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent reaction cycles with minimal loss of activity. chemicalbook.com

Another strategy involves the use of onium compounds, such as phosphonium (B103445) iodides, as catalysts in the direct synthesis of dialkyltin dichlorides. A process has been developed where the dialkyltin dichloride is separated from the reaction mixture, and the remaining catalyst and other tin-containing reaction products are recycled back into the reactor with fresh reactants. google.com This recycling process leads to excellent yields and minimizes tin wastage. google.com

Table 2: Catalyst Recycling in the Direct Synthesis of Dialkyltin Dichlorides

| Alkyl Group | Catalyst | Separation Method | Catalyst Recycling | Yield after Recycling |

| Methyl | Tetrabutyl phosphonium iodide | Distillation and Crystallization | Recycled with distillation residue | 0.934 mole (from 1 mole Sn) |

| Ethyl | Tetrabutyl phosphonium iodide | Distillation and Crystallization | Not specified in detail for recycling | - |

Data derived from a patent describing the synthesis of dialkyltin dichlorides and catalyst recycling. google.com While not specific to Bis(2-ethylhexyl)tin dichloride, it illustrates the principle of recyclable catalytic systems in organotin synthesis.

Structural Elucidation and Coordination Chemistry of Bis 2 Ethylhexyl Tin Dichloride

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

NMR spectroscopy is a powerful, non-destructive tool for probing the structure of Bis(2-ethylhexyl)tin dichloride in solution and, with specific techniques, in the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the chemical environment within the molecule.

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds, as the chemical shift (δ) of the tin-119 nucleus is highly sensitive to its coordination number and the geometry of the tin center. For dialkyltin dichlorides like Bis(2-ethylhexyl)tin dichloride in non-coordinating solvents, the tin atom is typically four-coordinate, existing in a tetrahedral geometry. The ¹¹⁹Sn NMR chemical shift for such species is expected to fall in a characteristic range for tetracoordinated organotin dichlorides. For instance, recent studies on related dialkyltin compounds provide a basis for predicting this chemical shift. nih.gov Changes in the coordination number, such as the addition of a coordinating solvent or ligand that could lead to a five- or six-coordinate tin center, would result in a significant upfield shift in the ¹¹⁹Sn NMR spectrum. uky.edu Monitoring the ¹¹⁹Sn chemical shift can thus provide direct evidence of ligand association or dissociation equilibria in solution.

¹H and ¹³C NMR spectroscopy provide detailed information about the organic (2-ethylhexyl) framework of the molecule. The spectra reveal the number of chemically distinct protons and carbons and their connectivity, confirming the presence and structure of the alkyl ligands. While specific spectral data for Bis(2-ethylhexyl)tin dichloride is not widely published, the expected chemical shifts can be reliably predicted based on data from structurally similar compounds containing the 2-ethylhexyl moiety, such as bis(2-ethylhexyl) phthalate. researchgate.netresearchgate.net The complexity of the multiplets in the ¹H NMR spectrum, particularly for the methylene (B1212753) (CH₂) and methine (CH) protons, arises from diastereotopicity due to the chiral center at C2 of the ethylhexyl group. These spectra are crucial for confirming the identity and purity of the compound.

Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts for the 2-ethylhexyl group in Bis(2-ethylhexyl)tin dichloride, based on analogous compounds. researchgate.netresearchgate.net

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (terminal) | ~0.8-0.9 (t) | ~14 |

| CH₃ (ethyl branch) | ~0.9-1.0 (t) | ~11 |

| CH₂ (chain) | ~1.2-1.6 (m) | ~23-30 |

| CH₂ (adjacent to Sn) | ~1.7-1.9 (m) | ~25-35 |

| CH (branch point) | ~1.6-1.8 (m) | ~35-45 |

Note: (t) = triplet, (m) = multiplet. Chemical shifts are approximate and can vary based on solvent and concentration.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. For a non-linear molecule like Bis(2-ethylhexyl)tin dichloride, which consists of 53 atoms (C₁₆H₃₄Cl₂Sn), the total number of normal vibrational modes is calculated as 3N-6, resulting in 153 possible vibrations. libretexts.org

Key diagnostic bands in the IR and Raman spectra are the Sn-C (tin-carbon) and Sn-Cl (tin-chlorine) stretching frequencies. researchgate.net These vibrations typically occur in the far-infrared region of the spectrum.

ν(Sn-C): The symmetric and asymmetric Sn-C stretching vibrations are expected in the range of 500-600 cm⁻¹.

ν(Sn-Cl): The symmetric and asymmetric Sn-Cl stretching vibrations are typically found at lower frequencies, generally between 300-400 cm⁻¹.

The positions of these bands are sensitive to the geometry around the tin atom. researchgate.net The remainder of the mid-infrared spectrum is dominated by the vibrations of the 2-ethylhexyl ligands, such as C-H stretching, bending, and rocking modes, which confirm the presence of the alkyl groups. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (alkyl) | 2850 - 2960 |

| C-H bending (alkyl) | 1375 - 1465 |

| Sn-C stretching | 500 - 600 |

| Sn-Cl stretching | 300 - 400 |

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pathways of the molecule upon ionization. The monoisotopic mass of Bis(2-ethylhexyl)tin dichloride (C₁₆H₃₄Cl₂Sn) is approximately 416.10 Da. uni.lu A key feature in the mass spectrum of any tin-containing compound is the distinctive isotopic pattern that arises from the multiple stable isotopes of tin, which provides a clear signature for tin-containing fragments. researchgate.netdtic.mil

Under electron impact (EI) or electrospray ionization (ESI), organotin compounds typically fragment through characteristic pathways. acs.orgresearchgate.net For Bis(2-ethylhexyl)tin dichloride, the expected fragmentation would involve:

Loss of a chlorine atom to form the [R₂SnCl]⁺ cation.

Successive loss of the 2-ethylhexyl (R) groups as alkenes (e.g., C₈H₁₆) via β-hydride elimination or as radicals.

Cleavage of the Sn-C bond to lose an entire alkyl radical, [R]•.

The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification and structural confirmation. researchgate.netupce.cz

| Ion Fragment | Description | Predicted m/z (for ¹²⁰Sn, ³⁵Cl) |

| [C₁₆H₃₄¹²⁰Sn³⁵Cl₂]⁺ | Molecular Ion [M]⁺ | 416 |

| [C₁₆H₃₄¹²⁰Sn³⁵Cl]⁺ | Loss of one Cl atom [M-Cl]⁺ | 381 |

| [C₈H₁₇¹²⁰Sn³⁵Cl₂]⁺ | Loss of one 2-ethylhexyl radical [M-C₈H₁₇]⁺ | 303 |

| [C₈H₁₇¹²⁰Sn³⁵Cl]⁺ | Loss of one 2-ethylhexyl radical and one Cl atom | 268 |

Note: m/z values are nominal and based on the most abundant isotopes for simplicity. The observed spectrum will show a cluster of peaks for each fragment corresponding to the isotopic distribution of Sn and Cl.

By analogy, solid Bis(2-ethylhexyl)tin dichloride is expected to adopt a distorted tetrahedral geometry around the central tin atom. The two 2-ethylhexyl groups and the two chlorine atoms would be bonded directly to the tin center. X-ray crystallography would provide precise measurements of bond lengths (Sn-C and Sn-Cl) and bond angles (C-Sn-C, Cl-Sn-Cl, and C-Sn-Cl), which are critical for understanding the steric and electronic properties of the molecule. uni-saarland.dersc.org In the solid state, intermolecular interactions, such as weak van der Waals forces, would dictate the crystal packing arrangement.

| Parameter | Expected Value (based on related structures) |

| Sn-C Bond Length | ~2.10 - 2.20 Å |

| Sn-Cl Bond Length | ~2.35 - 2.45 Å |

| C-Sn-C Bond Angle | ~125° - 135° |

| Cl-Sn-Cl Bond Angle | ~95° - 105° |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Analysis

Coordination Geometries and Stereochemical Aspects of Diorganotin(IV) Dichlorides

The structural chemistry of diorganotin(IV) dichlorides, R₂SnCl₂, including bis(2-ethylhexyl)tin dichloride, is diverse, with the tin atom capable of adopting various coordination numbers and geometries. This versatility is a hallmark of organotin compounds and is crucial to their chemical behavior and application. lupinepublishers.com The principal coordination geometries observed are influenced by the electronic and steric nature of the organic (R) and halide substituents, as well as by interactions with other molecules in the crystal lattice or in solution. researchgate.netlibretexts.org

The tin atom in diorganotin(IV) dichlorides can exhibit coordination numbers of four, five, or six, leading to distinct geometries. lupinepublishers.com

Tetrahedral Geometry (Coordination Number 4): In the absence of coordinating solvents or strong intermolecular interactions, diorganotin(IV) dichlorides can exist as simple four-coordinate molecules. The tin atom is sp³ hybridized, forming a tetrahedral arrangement with the two organic groups and two chlorine atoms. lupinepublishers.com This geometry is common in the gas phase or in non-polar solvents. lupinepublishers.comfigshare.com

Trigonal Bipyramidal Geometry (Coordination Number 5): The Lewis acidity of the tin center in R₂SnCl₂ compounds allows for the coordination of one additional ligand (L), such as a solvent molecule or a donor atom from a neighboring molecule, to form a five-coordinate species, [R₂SnCl₂L]. lupinepublishers.comresearchgate.net The resulting geometry is typically a trigonal bipyramid. In this arrangement, the two organic R groups usually occupy the equatorial positions to minimize steric repulsion, a configuration predicted by the Valence Shell Electron Pair Repulsion (VSEPR) model. scispace.com The two chlorine atoms and the donor ligand then occupy the remaining equatorial and two axial positions. lupinepublishers.com Numerous five-coordinate diorganotin(IV) complexes have been structurally characterized. nih.govcapes.gov.br

Octahedral Geometry (Coordination Number 6): By coordinating with two donor ligands, diorganotin(IV) dichlorides can form six-coordinate complexes, [R₂SnCl₂L₂]. lupinepublishers.com The most common geometry for this coordination number is octahedral. libretexts.orguni-siegen.de In these complexes, two primary stereochemical arrangements are possible for the organic groups: cis-octahedral, where the C-Sn-C bond angle is approximately 109°, and trans-octahedral, where the organic groups are opposite each other with a C-Sn-C bond angle of 180°. researchgate.net The trans configuration is generally preferred as it places the bulky organic groups furthest apart, minimizing steric strain. lupinepublishers.com The two halide and two donor ligands can then adopt either mutual trans or cis configurations. lupinepublishers.com

Several interconnected factors determine the final coordination number and the spatial arrangement of ligands around the tin atom in diorganotin(IV) dichlorides.

Size of the Metal Ion and Ligands (Steric Effects): The relative sizes of the tin atom and the ligands are critical. libretexts.orglibretexts.org The bulky 2-ethylhexyl groups in bis(2-ethylhexyl)tin dichloride exert significant steric hindrance. Generally, bulkier ligands favor lower coordination numbers. libretexts.org Conversely, a larger metal ion can accommodate more ligands, potentially increasing the coordination number. chemistrylearner.com

Electronic Factors: The electron configuration of the central metal ion plays a role in stabilizing certain geometries. libretexts.orgchemistrylearner.com For tin(IV), which has a d¹⁰ configuration, steric factors are often dominant in determining the structure. libretexts.org The Lewis acidity of the tin atom in R₂SnX₂ compounds is also a key electronic factor; it is significant enough to facilitate the expansion of the coordination sphere beyond four by accepting electron pairs from donor ligands. lupinepublishers.com

Intermolecular Interactions: In the solid state, interactions between neighboring molecules can lead to an increase in the coordination number. libretexts.orgchemistrylearner.com This can result in different coordination geometries in the solid state compared to in solution. libretexts.org

The molecular architecture of diorganotin(IV) dichlorides is often influenced by weak secondary bonding interactions, which can be either within a single molecule (intramolecular) or between adjacent molecules (intermolecular).

Intramolecular Interactions: In cases where the organic R group contains a potential donor atom (like nitrogen or oxygen) in a suitable position, an intramolecular dative bond to the tin center can form. scispace.commdpi.comnih.gov This leads to hypercoordinated tin species, often with a distorted trigonal bipyramidal or square pyramidal geometry. mdpi.com While the 2-ethylhexyl group lacks such a donor atom, this principle highlights the tin atom's capacity for higher coordination.

Theoretical Studies on the Electronic Structure and Bonding of Bis(2-ethylhexyl)tin Dichloride

Theoretical and computational chemistry provides powerful tools for understanding the properties of organotin compounds at an electronic level. These methods complement experimental data by offering insights into molecular structure, bonding, and reactivity. researchgate.net

Density Functional Theory (DFT) has become a standard and reliable computational method for studying organotin compounds. researchgate.netnih.gov DFT calculations are used to determine the ground state properties of molecules like bis(2-ethylhexyl)tin dichloride by approximating the complex many-electron problem to one based on the electron density. figshare.com

Researchers use various functional and basis set combinations, such as B3LYP with the LANL2DZ basis set for the tin atom, to calculate optimized molecular geometries, thermochemical values, and vibrational frequencies. figshare.com Such calculations can be performed on isolated ("gas-phase") molecules or include solvent effects to better mimic experimental conditions. researchgate.net The results from these theoretical studies often show good correlation with experimental findings from X-ray crystallography and spectroscopic analyses, helping to substantiate proposed molecular structures. figshare.comnih.gov For diorganotin(IV) complexes, DFT can be used to compare the relative stability of different possible isomers, such as cis and trans octahedral geometries, revealing which form is more stable in the gas phase. researchgate.net

DFT calculations provide precise quantitative data on the structural parameters of diorganotin(IV) dichlorides. This includes bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional shape.

Energetics: Theoretical methods are invaluable for calculating the energetics of these systems. This includes computing homolytic bond-dissociation enthalpies (BDEs) to understand the strength of the tin-ligand bonds. researchgate.net Furthermore, DFT can be used to calculate the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearcher.life The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of the compound.

Below is a table summarizing typical computational data for diorganotin(IV) complexes, which serves as a model for what would be expected for bis(2-ethylhexyl)tin dichloride.

| Parameter | Geometry | Typical Calculated Value | Reference |

| C-Sn-C Angle | Distorted Octahedral (cis) | ~103° | nih.gov |

| Sn-C Bond Length | Distorted Octahedral | 2.125 - 2.147 Å | rsc.org |

| Sn-Cl Bond Length | Tetrahedral | ~2.35 - 2.40 Å | researchgate.net |

| Sn-O Bond Length | Distorted Octahedral | 2.072 - 2.151 Å | rsc.org |

| Sn-N Bond Length | Distorted Octahedral | 2.314 - 2.521 Å | rsc.org |

Note: The values presented are for related diorganotin(IV) complexes and serve as representative examples. The exact values for bis(2-ethylhexyl)tin dichloride would depend on the specific coordination environment and computational method used.

Catalytic Mechanisms and Industrial Applications of Bis 2 Ethylhexyl Tin Dichloride

Role as a Lewis Acid Catalyst in Organic Transformations

Bis(2-ethylhexyl)tin dichloride functions as a Lewis acid catalyst, a substance that can accept an electron pair. This characteristic is central to its utility in a variety of organic chemical reactions. The tin center in the molecule is electron-deficient, allowing it to interact with electron-rich atoms, thereby activating substrates for subsequent reactions. This catalytic activity is particularly relevant in esterification and transesterification reactions.

Catalytic Activity in Esterification and Transesterification Reactions

Organotin compounds, including bis(2-ethylhexyl)tin dichloride, are recognized for their effectiveness in catalyzing esterification and transesterification reactions. tib-chemicals.com These reactions are fundamental in the synthesis of numerous organic compounds, including plasticizers and polyesters. The Lewis acidic nature of the tin atom facilitates the reaction between an alcohol and a carboxylic acid or another ester.

A significant application of this catalytic activity is in the chemical recycling of poly(ethylene terephthalate) (PET). Bis(2-ethylhexyl)tin dichloride and related organotin catalysts are employed in the depolymerization of PET, breaking it down into its constituent monomers or other valuable chemicals. doi.orgnih.gov The mechanism involves the coordination of the carbonyl oxygen of the ester group in PET to the Lewis acidic tin center of the catalyst. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol, such as 2-ethylhexanol. doi.org This process, known as alcoholysis, leads to the formation of bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), a non-phthalate plasticizer. doi.orgnih.gov

The general mechanism for PET depolymerization catalyzed by a Lewis acid like bis(2-ethylhexyl)tin dichloride can be summarized as follows:

Activation: The tin catalyst coordinates with the carbonyl oxygen of the PET ester linkage.

Nucleophilic Attack: An alcohol molecule (e.g., 2-ethylhexanol) attacks the activated carbonyl carbon.

Intermediate Formation: A tetrahedral intermediate is formed.

Product Formation: The intermediate collapses, leading to the cleavage of the polyester (B1180765) chain and the formation of a new ester (e.g., DEHT) and a hydroxyl-terminated PET fragment which can undergo further reaction.

This process is repeated along the polymer chain, effectively breaking down the PET into smaller molecules.

The efficiency of bis(2-ethylhexyl)tin dichloride as a catalyst and the resulting product yields are influenced by several reaction parameters. Key factors include:

Catalyst Concentration: Higher catalyst concentrations generally lead to increased reaction rates and higher yields of the desired product, up to an optimal point. researchgate.net

Temperature: The reaction temperature significantly affects the rate of depolymerization. Higher temperatures typically accelerate the reaction, but can also lead to side reactions or degradation of the products if not carefully controlled.

Reaction Time: The duration of the reaction is crucial for achieving high conversion of the starting material and maximizing the yield of the final product. researchgate.net

Reactant Ratio: The molar ratio of the alcohol to the repeating unit of the polymer (e.g., PET) can influence the extent of depolymerization and the distribution of products.

Table 1: Effect of Catalyst on the Yield of Bis(2-ethylhexyl) terephthalate (DEHT) from PET Depolymerization

| Catalyst | Yield of DEHT (%) | Reference |

| Tin (II) bis(2-ethylhexanoate) | 85 | nih.gov |

| Monobutyltin (B1198712) tris(2-ethylhexanoate) | 99 | nih.gov |

This table illustrates the high efficiency of organotin catalysts in the synthesis of DEHT from waste PET.

Applications in Polymer Science as Catalysts and Stabilizers

Beyond its role in organic synthesis, bis(2-ethylhexyl)tin dichloride and related organotin compounds are crucial in polymer science, where they act as both catalysts and stabilizers. reaxis.comnih.gov

Catalytic Role in Polyvinyl Chloride (PVC) Production

Bis(2-ethylhexyl)tin dichloride is utilized as a catalyst in the production of polyvinyl chloride (PVC). ontosight.ai It facilitates the polymerization process, contributing to the formation of the PVC polymer chain. While specific details of its catalytic role in PVC polymerization are proprietary to manufacturers, its function is generally understood to involve the coordination and activation of the vinyl chloride monomer.

Mechanistic Studies of Stabilization in Polymeric Materials Against Degradation

A primary application of bis(2-ethylhexyl)tin dichloride is as a heat stabilizer for PVC. ontosight.aitib-chemicals.com PVC is thermally unstable and prone to degradation at the high temperatures required for its processing. This degradation involves the elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences, which cause discoloration and a deterioration of mechanical properties.

Organotin stabilizers like bis(2-ethylhexyl)tin dichloride function through several mechanisms to prevent this degradation:

HCl Scavenging: They react with the HCl released during the initial stages of degradation, preventing it from catalyzing further degradation.

Displacement of Labile Chlorine Atoms: The stabilizer can replace the labile chlorine atoms on the PVC chain, which are typically at allylic sites, with more stable carboxylate or mercaptide groups derived from the stabilizer. This substitution prevents the initiation of the "zipper-like" dehydrochlorination reaction.

Recent studies using techniques like 119Sn-NMR spectroscopy have provided deeper insights into the behavior of related organotin stabilizers under conditions mimicking biological environments, challenging some earlier assumptions about their hydrolysis products. nih.govnih.gov For instance, research on dimethyltin (B1205294) bis(2-ethylhexyl thioglycolate) has shown that it hydrolyzes to dimethyltin chloro-(2-ethylhexyl) thioglycolate rather than dimethyltin dichloride under simulated gastric conditions. nih.govnih.gov While not directly bis(2-ethylhexyl)tin dichloride, these findings highlight the complex chemistry of organotin stabilizers and the importance of detailed mechanistic studies.

Other Specialized Catalytic Applications and Emerging Research Areas

Beyond its established role, Bis(2-ethylhexyl)tin dichloride and related organotin compounds are pivotal in various specialized catalytic processes. Their unique reactivity is leveraged in the production of complex polymers and in the synthesis of fine chemicals, with ongoing research exploring new frontiers for their application.

Catalysis in Polyurethane and Silicone-Based Systems

Organotin compounds, including dialkyltin dichlorides, are significant catalysts in the production of polyurethanes and silicones. tib-chemicals.comreaxis.com Their function is critical in controlling reaction rates and influencing the final properties of the polymers. tib-chemicals.com

In polyurethane (PU) chemistry, organotin catalysts are essential for accelerating the reaction between isocyanates and polyols. tib-chemicals.com The mechanism for commonly used organotin catalysts, such as dialkyltin derivatives, is generally understood to be a Lewis acid mechanism. paint.org This involves the tin compound activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. paint.org This catalytic action is crucial for the controlled formation of polyurethane plastics, including foams, elastomers, and coatings. tib-chemicals.com

A study comparing the catalytic activity of various compounds in the reaction of organic polyisocyanates and polyesters demonstrated the effectiveness of organotin compounds. google.com Dioctyltin (B90728) dichloride, a compound structurally similar to Bis(2-ethylhexyl)tin dichloride, showed significant catalytic activity, far exceeding that of common amine catalysts like triethylamine. google.com

Relative Catalytic Rate of Various Catalysts in Polyester Reaction

| Catalyst | Relative Rate |

|---|---|

| None | 1 |

| Triethylamine | 3 |

| Dimethyltin dichloride | 2000 |

| Dibutyltin (B87310) dichloride | 200 |

| Dioctyltin dichloride | 200 |

| Dibutyltin diacetate | 30,000 |

| Dibutyltin dilaurate | 40,000 |

| Dibutyltin oxide | 40,000 |

Data sourced from a study on tin catalysts for polyisocyanate and polyester reactions. google.com

In silicone chemistry, tin catalysts are widely used for condensation-cure systems, particularly for room temperature vulcanizate (RTV) silicones. reaxis.comgelest.com These catalysts facilitate the crosslinking reactions that cure the silicone polymer at ambient temperatures, forming robust and versatile materials used as sealants, adhesives, and coatings. reaxis.com The functionality and performance of these metal-based catalysts can be fine-tuned by selecting appropriate ligands on the tin atom. reaxis.com

Exploration of Bis(2-ethylhexyl)tin Dichloride in Fine Chemical Synthesis

The utility of Bis(2-ethylhexyl)tin dichloride and its analogs extends to fine chemical synthesis, where they serve as potent Lewis acid catalysts for various organic transformations. gelest.com Their application is particularly noted in esterification and transesterification reactions. gelest.com

Dialkyltin compounds are effective catalysts for the manufacture of organic esters and polyesters. gelest.com For example, they are used in the polycondensation of dimethyl terephthalate to produce polyethylene (B3416737) terephthalate (PET) and in the synthesis of high molecular weight copolyester elastomers. gelest.com The synthesis of the plasticizer bis(2-ethylhexyl) terephthalate, for instance, conventionally uses organometallic compounds as catalysts, though greener alternatives are being researched. monash.edu

Research into tin(II) chloride-catalyzed reactions further illustrates the role of tin halides in organic synthesis. nih.govresearchgate.net Kinetic studies on the reaction of vicinal diols with diazodiphenylmethane (B31153) suggest that the reaction proceeds through tin(II) chloride complexes that are in a dynamic equilibrium with the diol. nih.gov This type of catalysis is valuable for the regioselective introduction of protecting groups in complex molecules, a key step in multi-step organic synthesis. researchgate.net

Applications of Organotin Catalysts in Fine Chemical Synthesis

| Reaction Type | Application Example | Catalyst Class |

|---|---|---|

| Esterification / Polycondensation | Production of polyesters, binders for coatings. gelest.com | Mono- and Dialkyltin Compounds |

| Transesterification | Synthesis of polyethylene terephthalate (PET). gelest.com | Dibutyltin Compounds |

Advanced Spectroscopic and Computational Investigations of Bis 2 Ethylhexyl Tin Dichloride

Spectroscopic Probing of Reaction Intermediates and Mechanistic Pathways

Spectroscopic techniques are invaluable tools for observing chemical reactions in real-time, providing insights into the formation and decay of transient species and helping to unravel complex reaction mechanisms.

In-situ Spectroscopic Monitoring of Catalytic Cycles and Transient Species

In-situ spectroscopy allows for the direct observation of a catalyst and reacting molecules under actual reaction conditions. youtube.com Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for monitoring the catalytic cycles involving organotin compounds. rsc.org For a catalytic process involving bis(2-ethylhexyl)tin dichloride, such as its role in PVC stabilization, in-situ FTIR could track the coordination of the tin center to the polymer and the subsequent reactions that prevent degradation.

The investigation of reaction mechanisms is often challenging due to the rapid changes and complexity of the reactions. youtube.com By monitoring the vibrational frequencies of the Sn-Cl and Sn-C bonds, as well as the characteristic bands of the substrate and any intermediates, one could identify key transient species. For instance, in a catalytic cycle, the coordination of a ligand to the tin center would result in a shift in the observed spectroscopic bands, providing evidence for the formation of a catalytic intermediate.

Table 1: Illustrative In-situ Spectroscopic Data for Monitoring an Organotin-Catalyzed Reaction

| Time (s) | Reactant Peak Intensity (a.u.) | Intermediate Peak Intensity (a.u.) | Product Peak Intensity (a.u.) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.85 | 0.12 | 0.03 |

| 20 | 0.72 | 0.21 | 0.07 |

| 30 | 0.60 | 0.25 | 0.15 |

| 60 | 0.35 | 0.18 | 0.47 |

| 120 | 0.10 | 0.05 | 0.85 |

This table presents hypothetical data to illustrate how the concentrations of reactant, intermediate, and product might change over time during a catalytic reaction, as monitored by in-situ spectroscopy.

Elucidation of Reaction Kinetics through Spectroscopic Methods

By quantitatively analyzing the changes in spectroscopic signals over time, it is possible to determine the kinetics of a reaction. The rate of disappearance of a reactant or the rate of appearance of a product can be directly measured from the changes in their respective peak intensities or integrations. This data can then be used to derive rate laws, determine reaction orders, and calculate activation parameters, providing a comprehensive understanding of the reaction mechanism. For bis(2-ethylhexyl)tin dichloride, kinetic studies could reveal how its structure influences the rate of catalysis.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed insights at the molecular level that are often inaccessible through experimentation alone. rsc.org

Quantum Chemical Calculations for Transition States and Activation Barriers

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. nih.gov This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate. youtube.com

For a reaction catalyzed by bis(2-ethylhexyl)tin dichloride, DFT calculations could be used to model the interaction of the tin compound with the substrate, locate the transition state for the rate-determining step, and calculate the activation energy barrier. u-tokyo.ac.jp An ab initio computational study on the reaction of organotin enolates, for example, revealed the mechanism of their reaction with aldehydes, highlighting the stabilization of tin compounds through complexation. figshare.com

Table 2: Exemplary Calculated Activation Energies for a Postulated Organotin-Catalyzed Reaction Step

| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | None (Gas Phase) | 25.4 |

| B3LYP | 6-311+G(d,p) | PCM (Toluene) | 22.1 |

| M06-2X | def2-TZVP | SMD (THF) | 20.8 |

This table provides hypothetical activation energies for a reaction step, illustrating how the choice of computational method, basis set, and solvent model can influence the calculated results.

Prediction of Reactivity and Selectivity in Organotin-Catalyzed Reactions

Once a computational model has been validated against experimental data, it can be used to predict the reactivity and selectivity of new catalysts or substrates. By systematically modifying the structure of the organotin catalyst, for instance, by changing the alkyl groups, one can computationally screen for improved performance. These predictive capabilities can significantly accelerate the discovery and development of new and more efficient catalytic systems.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. nih.govnih.gov In the context of bis(2-ethylhexyl)tin dichloride, a QSAR study could be used to correlate its molecular properties with its catalytic activity or its stability.

The first step in a QSAR study is to calculate a set of molecular descriptors that numerically represent the chemical structure. These can include constitutional, topological, geometrical, and electronic descriptors. Subsequently, a mathematical model is developed using statistical methods like multiple linear regression or machine learning algorithms to relate these descriptors to the observed activity.

Table 3: Selected Molecular Descriptors Potentially Relevant for a QSAR Study of Dialkyltin Dichlorides

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

A successful QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more effective organotin catalysts. While specific QSAR studies on bis(2-ethylhexyl)tin dichloride are not readily found, the methodology has been applied to other organotin compounds to understand their properties.

Environmental Research Perspectives on the Fate and Transport of Bis 2 Ethylhexyl Tin Dichloride

Environmental Degradation Pathways and Transformation Products of Organotin Compounds

Organotin compounds, a class of chemicals that includes Bis(2-ethylhexyl)tin dichloride, can enter the environment through various industrial applications. tandfonline.com Their persistence and transformation in the environment are critical areas of study due to the varying toxicity of the parent compounds and their degradation products. tandfonline.comresearchgate.net The degradation of these compounds involves the breaking of the tin-carbon bond, a process that can occur through several mechanisms. tandfonline.comcdc.gov This leads to a stepwise loss of organic groups, which is generally accompanied by a decrease in biological activity. tandfonline.com

Hydrolytic and Photolytic Degradation Mechanisms

The degradation of organotin compounds in the environment is influenced by both hydrolytic and photolytic processes. tandfonline.comcdc.gov Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not considered a primary degradation pathway for the tin-carbon bond under typical environmental conditions. cdc.gov

Biotransformation Processes in Environmental Compartments

Biotransformation, the chemical alteration of substances by living organisms, is a major pathway for the degradation of organotin compounds in the environment. cdc.govnih.gov This process is carried out by a variety of microorganisms, including bacteria, microalgae, and fungi, as well as by some higher organisms like fish. cdc.gov

In aquatic environments, biodegradation is the primary degradation process, especially in waters with high amounts of suspended solids. cdc.gov The rate of biotransformation can vary significantly depending on the environmental conditions. For example, in freshwater riverbed sediments, the half-life of tributyltin was found to be 28 days in organic-rich sediments, compared to 78 days in organic-poor, sandy sediments. nih.gov This suggests that the composition of the sediment plays a crucial role in the rate of degradation.

The degradation of organotins in soil and sediment is generally slower than in water, with half-lives estimated to be several years. cdc.govresearchgate.net The process involves a stepwise dealkylation, where the organotin compound is sequentially broken down into less toxic forms. researchgate.net For example, tributyltin (TBT) degrades to dibutyltin (B87310) (DBT), then to monobutyltin (B1198712) (MBT), and finally to inorganic tin. nih.gov Field and laboratory studies have confirmed the transformation of organotins like TBT into inorganic tin by microbial processes in bed sediments. nih.gov

It's important to note that while dealkylation is the primary degradation pathway, methylation of tin and organotin compounds can also occur through chemical or biological means, potentially forming more volatile tin compounds. cdc.gov

Analytical Methodologies for the Detection and Speciation of Organotin Species in Environmental Samples

The accurate detection and speciation of organotin compounds in environmental samples are crucial for understanding their environmental fate and toxicity. researchgate.netresearchgate.net A multi-step analytical procedure is typically required, involving extraction, derivatization (for some techniques), separation, and detection. researchgate.netnih.gov

Chromatographic Techniques (GC-MS, LC-MS) for Separation and Identification

Gas chromatography (GC) and liquid chromatography (LC) are the preferred techniques for separating different organotin species. nih.govsciex.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC offers high resolution and is often coupled with a mass spectrometer (MS) for sensitive and selective detection. researchgate.netlabrulez.com Because many organotin compounds are not volatile enough for direct GC analysis, a derivatization step is usually necessary to convert them into more volatile forms. nih.govlabrulez.com Common derivatization agents include sodium tetraethylborate (STEB) and Grignard reagents. labrulez.comysi.com The derivatized compounds are then separated based on their boiling points and identified by their mass spectra. labrulez.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a preferred technique because it often eliminates the need for the time-consuming derivatization step. sciex.comsciex.com It is particularly suitable for analyzing more polar organotin compounds. sciex.com The separation is typically based on ion exchange or reversed-phase chromatography, and the detection is achieved with a tandem mass spectrometer (MS/MS), which provides high sensitivity and selectivity. sciex.com

Atomic Spectrometry (AAS, ICP-MS) for Elemental Analysis

Atomic spectrometry techniques are used to quantify the total tin content or for element-specific detection in conjunction with chromatographic separation.

Atomic Absorption Spectrometry (AAS): Flame AAS is a widely used method for determining total tin concentration. nih.gov For very low concentrations, furnace AAS is employed. nih.gov When coupled with HPLC, AAS can be used for the speciation of organotin compounds. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and selective technique for elemental analysis. researchgate.netnih.gov It can be used to determine the total tin concentration or coupled with GC or LC for the speciation of organotin compounds. nih.govrsc.orgarpat.toscana.it This combination allows for the quantification of individual organotin species at very low concentrations in complex environmental matrices. rsc.orgarpat.toscana.it

Advanced Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is critical for the accurate analysis of organotin compounds in diverse environmental samples such as water, sediment, and biological tissues. nih.govtandfonline.com The goal is to extract the organotin compounds from the sample matrix and remove interfering substances. nih.gov

The process typically begins with extraction using organic solvents, often assisted by techniques like sonication or mechanical shaking. epa.govgov.bc.ca For water samples, solid-phase extraction (SPE) is a common method. epa.gov

A clean-up step is often necessary, especially for complex matrices like sediment and tissue, to remove co-extracted interfering compounds. nih.gov This can be achieved using materials such as silica (B1680970) gel or alumina. nih.gov

For GC analysis, a derivatization step is usually required to make the organotin compounds sufficiently volatile. nih.gov This involves converting the polar organotin chlorides or oxides into more volatile tetraalkyltin derivatives. labrulez.com

The choice of sample preparation technique depends on the specific organotin compounds of interest, the sample matrix, and the analytical instrument being used. tandfonline.com

Research on the Environmental Behavior and Transport of Organotin(IV) Dichlorides

Organotin(IV) dichlorides, a subgroup of organotin compounds, are characterized by a tin atom bonded to two organic groups and two chlorine atoms. ontosight.aituvsud.com Their environmental behavior is dictated by the nature of the organic substituents. Compounds like Bis(2-ethylhexyl)tin dichloride are used as stabilizers in polyvinyl chloride (PVC) and as catalysts. ontosight.aiontosight.ai While extensive research has been conducted on certain organotins like tributyltin (TBT), specific data on the environmental fate and transport of Bis(2-ethylhexyl)tin dichloride are less prevalent in publicly available literature. The environmental journey of these compounds, from their industrial sources to their ultimate fate, is a complex process governed by several physicochemical and biological interactions. researchgate.net

Sorption and Desorption Processes in Soil and Sediment Systems

The interaction of organotin compounds with soil and sediment is a critical factor in determining their mobility and bioavailability in the environment. Generally, organotin compounds exhibit a strong affinity for particulate matter, leading to their accumulation in sediments. researchgate.net This process, known as sorption, significantly reduces their concentration in the water column but creates a long-term reservoir of contamination in benthic environments.

The extent of sorption is influenced by several factors, including the physicochemical properties of the organotin compound itself (such as the length and nature of the alkyl chains), the characteristics of the soil or sediment (like organic carbon content and particle size), and the surrounding environmental conditions (such as pH and salinity). The lipophilic nature of the organic groups typically leads to strong partitioning into the organic fraction of soils and sediments.

Desorption, the process by which a substance is released from a surface, is typically slow for strongly sorbed organotins. This slow release can act as a chronic source of contamination to the overlying water column long after the primary sources of pollution have been curtailed.

Table 1: Factors Influencing Sorption of Organotin Compounds in Environmental Systems

| Factor | Influence on Sorption | Rationale |

| Compound Properties | ||

| Alkyl Chain Length | Increased length generally increases sorption | Enhances lipophilicity, leading to stronger partitioning into organic matter. |

| Number of Alkyl Groups | Varies; influences overall polarity and structure | Trisubstituted organotins (like TBT) are often highly sorptive. |

| Environmental Matrix | ||

| Organic Carbon Content | Higher content increases sorption | Organotins preferentially bind to organic materials in soil and sediment. |

| Clay Content | Higher content can increase sorption | Cation exchange and surface adsorption mechanisms can play a role. |

| Environmental Conditions | ||

| pH | Can affect speciation and surface charge | Influences the interaction between the organotin cation and charged surfaces of sediment particles. |

| Salinity | Can influence sorption behavior | Affects the ionic strength of the water, which can alter competitive binding and complexation. |

This table presents generalized principles for organotin compounds. Specific data for Bis(2-ethylhexyl)tin dichloride is needed for precise characterization.

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing for potential atmospheric transport. The tendency of a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant, which describes its partitioning between air and water.

For organotin compounds, volatility generally decreases as the length and number of alkyl chains increase. Therefore, compounds with shorter alkyl chains, such as trimethyltin, are more likely to be found in the atmosphere than those with longer chains, like tributyltin or dioctyltin (B90728) derivatives.

Specific studies on the volatilization and atmospheric transport of Bis(2-ethylhexyl)tin dichloride are scarce. However, given its molecular structure with two long ethylhexyl groups, it is expected to have a very low vapor pressure and be largely non-volatile under typical environmental conditions. Its strong tendency to sorb to soil and sediment further reduces the likelihood of significant volatilization from these matrices. researchgate.net

Consequently, long-range atmospheric transport is not considered a primary environmental distribution pathway for Bis(2-ethylhexyl)tin dichloride. The main routes of environmental entry and transport are expected to be direct release of industrial effluents into waterways and the leaching from PVC products, with subsequent transport primarily occurring in the aquatic phase and through the movement of contaminated sediments. researchgate.net

Regulatory Science and Future Research Needs in Organotin Environmental Chemistry

The regulation of organotin compounds has been driven by the well-documented toxicity of certain species, most notably tributyltin (TBT). nih.gov Growing awareness of the harmful effects of TBT on marine ecosystems led to international regulations restricting its use as an antifouling agent on ships. researchgate.netresearchgate.net The International Maritime Organization (IMO) implemented a global ban on the application of TBT-based antifouling paints. researchgate.net

In many jurisdictions, regulations extend to other organotin compounds. For example, the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation includes restrictions on certain di-substituted and tri-substituted organotins in consumer articles, setting a generic limit of 0.1% by weight of tin. tuvsud.com These regulations are based on the potential risks these substances pose to the environment and human health. chromatographyonline.com

Despite this regulatory framework, significant gaps in our understanding of the environmental chemistry of many organotin compounds, including Bis(2-ethylhexyl)tin dichloride, remain. Future research is crucial to fill these gaps and ensure that risk assessments are based on robust scientific data.

Key areas identified for future research include:

Environmental Fate and Transport: There is a pressing need for empirical data on the sorption coefficients (Koc, Kd), degradation rates (hydrolysis, photolysis, biodegradation), and potential for bioaccumulation of Bis(2-ethylhexyl)tin dichloride in various environmental compartments.

Analytical Method Development: Continued development of sensitive and specific analytical techniques is required for the detection and quantification of Bis(2-ethylhexyl)tin dichloride and its degradation products in complex matrices like sediment, water, and biota. researchgate.net

Toxicity of Degradation Products: Research should not only focus on the parent compound but also identify its environmental transformation products and assess their toxicity and persistence.

Mixture Effects: Organotins often occur in the environment as complex mixtures. Understanding the combined toxicological effects of these mixtures is essential for a realistic environmental risk assessment.

Addressing these research needs will provide the scientific foundation necessary for regulators to make informed decisions regarding the management of Bis(2-ethylhexyl)tin dichloride and other organotin compounds, ensuring the protection of environmental and human health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Bis(2-ethylhexyl)tin dichloride, and how can purity be rigorously validated?

- Methodological Answer : Synthesis typically involves reacting 2-ethylhexyl Grignard reagents with tin tetrachloride under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Evidence from analogous organotin dichloride syntheses (e.g., di(n-octyl)tin dichloride) suggests maintaining stoichiometric control and using anhydrous solvents to minimize side reactions . Purity validation requires a combination of elemental analysis (Sn content), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities .

Q. What safety protocols are critical when handling Bis(2-ethylhexyl)tin dichloride in laboratory settings?

- Methodological Answer : Key protocols include:

- Using fume hoods and personal protective equipment (PPE) such as nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .

- Storing the compound in sealed containers under inert gas (e.g., argon) to avoid hydrolysis or oxidation .

- Implementing emergency measures like eyewash stations and chemical-neutralizing spill kits, as tin-based compounds can release hazardous HCl upon decomposition .

Q. Which analytical techniques are essential for characterizing its structural and thermodynamic properties?

- Methodological Answer :

- Structural Analysis : Single-crystal X-ray diffraction provides definitive bond-length and coordination geometry data. Fourier-transform infrared (FTIR) spectroscopy identifies Sn-Cl and Sn-C vibrational modes .

- Thermodynamic Properties : Differential scanning calorimetry (DSC) measures melting points and phase transitions, while thermogravimetric analysis (TGA) assesses thermal stability and decomposition pathways .

Advanced Research Questions

Q. How does the steric bulk of the 2-ethylhexyl ligand influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The bulky 2-ethylhexyl groups create a sterically hindered environment around the tin center, reducing its Lewis acidity and altering substrate accessibility. Comparative studies with less bulky analogs (e.g., dimethyltin dichloride) using kinetic experiments and density functional theory (DFT) calculations can quantify steric effects. Controlled catalytic trials (e.g., esterification or transesterification) under varying ligand environments are recommended to isolate steric contributions .

Q. What challenges arise in identifying environmental degradation products of Bis(2-ethylhexyl)tin dichloride, and how can they be addressed?

- Methodological Answer : Degradation products like tin oxides and chlorinated hydrocarbons are often unstable or present at trace levels. Advanced techniques include:

- Sample Preparation : Solid-phase microextraction (SPME) to concentrate degradation byproducts from aqueous matrices .

- Detection : High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish degradation pathways .

- Controlled Degradation Studies : Simulating environmental conditions (e.g., UV exposure, microbial activity) to monitor intermediate species .

Q. How can computational models resolve contradictions in reported toxicity data for organotin compounds?

- Methodological Answer : Discrepancies in toxicity studies (e.g., conflicting EC50 values) may stem from variations in test organisms or exposure conditions. Computational approaches include:

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with toxicity endpoints .

- Meta-Analysis : Systematic reviews of existing data to identify confounding variables (e.g., pH, temperature) and standardize test protocols .

Experimental Design and Data Analysis

Q. How should researchers design experiments to investigate the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Hydrolysis Trials : Prepare buffered solutions at varying pH (e.g., pH 2–12) and monitor Sn-Cl bond cleavage via <sup>119</sup>Sn NMR or inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify tin release .

- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates and derive activation parameters .

Q. What strategies mitigate interference from impurities during spectroscopic analysis of Bis(2-ethylhexyl)tin dichloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.